molecular formula C12H10S3 B14276126 Benzenethiol, thiobis- CAS No. 174545-71-2

Benzenethiol, thiobis-

Cat. No.: B14276126
CAS No.: 174545-71-2
M. Wt: 250.4 g/mol
InChI Key: CNLFWWJPDJEDGW-UHFFFAOYSA-N
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Description

Benzenethiol, thiobis- (also known as 4,4’-Thiobisbenzenethiol) is an organosulfur compound with the molecular formula C12H10S3. It is a derivative of benzenethiol, where two benzenethiol molecules are linked by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenethiol, thiobis- can be synthesized through the reaction of benzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, benzenethiol, thiobis- is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often used as an intermediate in the production of dyes and other chemicals .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, thiobis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenethiol, thiobis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenethiol, thiobis- involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with proteins, affecting their structure and function. It can also undergo redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenethiol, thiobis- is unique due to its structure, which allows it to form multiple disulfide bonds and undergo various chemical reactions. This makes it a versatile compound with diverse applications in different fields .

Properties

CAS No.

174545-71-2

Molecular Formula

C12H10S3

Molecular Weight

250.4 g/mol

IUPAC Name

2-(2-sulfanylphenyl)sulfanylbenzenethiol

InChI

InChI=1S/C12H10S3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H

InChI Key

CNLFWWJPDJEDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S)SC2=CC=CC=C2S

Origin of Product

United States

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